2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
2-({4-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes an imidazole ring, a methoxyphenyl group, and a sulfanylacetamide moiety
Preparation Methods
The synthesis of 2-({4-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reacted with a thiol and an acetamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
2-({4-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and methoxyphenyl-containing molecules. Compared to these compounds, 2-({4-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-[(4-methoxyphenyl)methylidene]propanedinitrile
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(2-methoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-7-13(16)11-15-18(24)22(14-8-3-2-4-9-14)19(21-15)26-12-17(20)23/h2-11H,12H2,1H3,(H2,20,23)/b15-11+ |
InChI Key |
FFGGAFNFNGMDDP-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=N2)SCC(=O)N)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=N2)SCC(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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